N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Description
N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound features a complex structure with a fluoropyridine moiety, an ethyl linkage, and a methoxy-methylbenzenesulfonamide group
Properties
IUPAC Name |
N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-10-9-12(21-3)6-7-14(10)22(19,20)18-11(2)15-13(16)5-4-8-17-15/h4-9,11,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKUYSRYHNAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
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Fluoropyridine Synthesis: : The initial step involves the synthesis of 3-fluoropyridine, which can be achieved through nucleophilic aromatic substitution reactions. For instance, 3-chloropyridine can be reacted with potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
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Ethylation: : The next step involves the ethylation of 3-fluoropyridine. This can be done using ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.
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Sulfonamide Formation: : The final step is the formation of the sulfonamide. This involves reacting the ethylated fluoropyridine with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar aprotic solvents like DMSO or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or sulfonamides.
Scientific Research Applications
N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies involving enzyme inhibition, receptor binding assays, and cellular uptake mechanisms.
Industrial Chemistry: Employed as a building block in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or allosteric sites on proteins, leading to changes in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
